(2-(Benciloxi)-5-bromofenil)metanol

Descripción general

Descripción

Molecular Structure Analysis

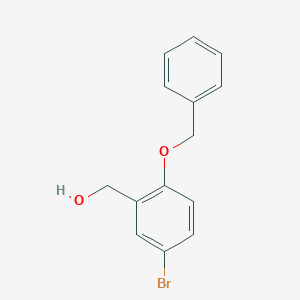

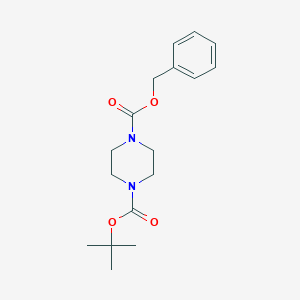

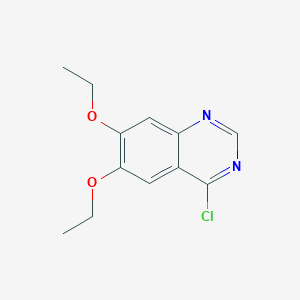

The molecular structure of “(2-(Benzyloxy)-5-bromophenyl)methanol” would likely involve a benzene ring with a benzyloxy (benzyl and oxygen) group, a bromine atom, and a methanol group attached. The exact structure would depend on the positions of these substituents on the benzene ring .

Chemical Reactions Analysis

The chemical reactions involving “(2-(Benzyloxy)-5-bromophenyl)methanol” would depend on the specific conditions and reagents used. Benzyloxy compounds can undergo a variety of reactions, including substitutions, eliminations, and additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(Benzyloxy)-5-bromophenyl)methanol” would depend on its exact molecular structure. For example, similar compounds like benzyloxy methanol have a molecular weight of 138.16 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .

Aplicaciones Científicas De Investigación

1. Síntesis de éteres y ésteres de bencilo “(2-(Benciloxi)-5-bromofenil)metanol” podría utilizarse potencialmente en la síntesis de éteres y ésteres de bencilo . Un compuesto relacionado, 2-Benciloxi-1-metilpiridinio triflato, se ha identificado como un nuevo reactivo suave, conveniente y, en algunos casos, únicamente efectivo para la síntesis de éteres y ésteres de bencilo . Esto sugiere que “this compound” podría tener propiedades similares y podría utilizarse en un contexto similar.

Uso como grupo protector

El grupo bencilo se utiliza ampliamente como grupo protector en la síntesis orgánica . Dada la similitud estructural entre “this compound” y otros compuestos de bencilo, es posible que este compuesto también pueda utilizarse como grupo protector.

Síntesis de compuestos fluorados

Un compuesto relacionado, Ácido 2-Benciloxi-5-fluorofenilborónico, está disponible comercialmente . Esto sugiere que “this compound” podría utilizarse potencialmente en la síntesis de compuestos fluorados, que tienen aplicaciones en productos farmacéuticos y agroquímicos.

Procesos de energía a metanol

Si bien no hay evidencia directa de que “this compound” se utilice en procesos de energía a metanol, vale la pena señalar que el metanol y sus derivados juegan un papel crucial en estos procesos . Por lo tanto, es posible que este compuesto encuentre aplicaciones en este campo.

Mecanismo De Acción

Target of Action

Benzylic compounds are known to interact with various biological targets due to their unique structural properties .

Mode of Action

Benzylic compounds, in general, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with biological targets.

Biochemical Pathways

Benzylic compounds can participate in various biochemical reactions, including oxidation and reduction . These reactions can affect multiple biochemical pathways and have downstream effects on cellular processes.

Pharmacokinetics

The pharmacokinetics of similar benzylic compounds suggest that they can be absorbed and distributed in the body, metabolized (often through oxidation and reduction), and eventually excreted .

Result of Action

The reactions it undergoes, such as free radical bromination and nucleophilic substitution, can lead to changes in its structure, potentially altering its biological activity .

Action Environment

The action, efficacy, and stability of (2-(Benzyloxy)-5-bromophenyl)methanol can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can impact its reactivity and interactions .

Direcciones Futuras

Propiedades

IUPAC Name |

(5-bromo-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDBRISXEJMHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358458 | |

| Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177759-46-5 | |

| Record name | 5-Bromo-2-(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177759-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]-](/img/structure/B176692.png)

![(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B176712.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B176719.png)

![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)